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Compound of Interest

Compound Name: Quetiapine Impurity-N
CAS No.: 1800291-86-4
Cat. No.: B568969
Get Quote
. J

Executive Summary & Regulatory Landscape

Quetiapine Hemifumarate is a high-dose atypical antipsychotic (up to 800 mg/day). This high
daily intake imposes exceptionally stringent limits on genotoxic impurities. Under ICH M7 (R1),
the Threshold of Toxicological Concern (TTC) for mutagenic impurities is 1.5 p g/day .[1]

For Quetiapine, the allowable concentration limit (

) is calculated as:

This low limit (< 2 ppm) renders standard HPLC-UV methods insufficient, necessitating LC-
MS/MS or GC-MS for trace detection. Furthermore, the secondary amine structure of
Quetiapine makes it highly susceptible to Nitrosamine Drug Substance Related Impurities
(NDSRIs), specifically N-nitrosoquetiapine, which often requires limits in the nanogram range
(e.g., 18 ng/day or category-specific limits).

Chemistry & Origin of Impurities
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Understanding the synthesis pathway is critical for predicting PGI formation. Quetiapine is
typically synthesized via the nucleophilic substitution of 11-chloro-dibenzo[b,f][1,4]thiazepine
with 1-(2-hydroxyethoxy)ethylpiperazine.

Critical Impurity Classes
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Synthesis & Impurity Map (Visualization)

The following diagram illustrates the synthesis pathway and the specific entry points for critical
genotoxic impurities.
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Figure 1: Quetiapine synthesis pathway highlighting entry points for alkyl halides, anilines, and
nitrosamine impurities.

Risk Assessment: The Nitrosamine Challenge

Recent regulatory shifts focus heavily on N-nitrosoquetiapine. Because Quetiapine contains a
secondary amine within a piperazine ring, it is vulnerable to nitrosation if nitrites are present in
excipients (e.g., microcrystalline cellulose) or water.

Risk Mitigation Workflow:
o Evaluate Water Quality: Ensure low nitrite levels in process water.

e Scavenger Use: Incorporate antioxidants (Ascorbic acid) in the formulation if nitrite risk is
high.

o CPCA Categorization: Calculate the Carcinogenic Potency Categorization Approach (CPCA)
score to determine the specific limit (often higher than the default 18 ng/day if steric
hindrance exists).

Analytical Method Development

Due to the chemical diversity of the impurities (volatile halides vs. non-volatile salts), a dual-
method strategy is required.

Method A: LC-MS/MS for Non-Volatile PGls

Target Analytes: 2-(2-aminophenylthio)benzoic acid, 2-aminothiophenol, N-nitrosoquetiapine.
Protocol:
e Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6470 or Sciex 6500+).

e Column: InertSustain AQ-C18 (250 x 4.6 mm, 5 um) or equivalent high-retention polar
column.

¢ Mobile Phase:
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o A:0.1% Formic Acid in Water (enhances ionization).

o B: 0.1% Formic Acid in Acetonitrile.

o Gradient:
o 0-2min: 5% B
o 2-15 min: Linear ramp to 90% B
o 15-20 min: Hold 90% B
e Mass Spec Parameters:
o Source: ESI Positive Mode.
o MRM Transitions: Optimize for each PGI (e.g., m/z 325 — 208 for N-nitrosoquetiapine).

o Sample Prep: Dissolve 100 mg APl in 10 mL diluent (Water:MeOH 50:50). Avoid sonication if
heat degrades the nitrosamine.

Self-Validating Check:
e Sensitivity: S/N ratio at Limit of Quantitation (LOQ) must be > 10.
 Linearity: Correlation coefficient (

) > 0.99 from 50% to 150% of the limit.

Method B: Headspace GC-MS for Alkyl Halides

Target Analytes: 2-Chloroethanol, 2-(2-chloroethoxy)ethanol.
Protocol:
e Column: DB-624 (30 m x 0.32 mm, 1.8 um) — specialized for volatile solvents.

e Carrier Gas: Helium @ 1.5 mL/min.
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e Headspace Conditions:
o Incubation: 80°C for 20 min.
o Transfer Line: 110°C.

o Detection: SIM mode (Selected lon Monitoring) targeting molecular ions (e.g., m/z 80 for 2-
chloroethanol).

Control Strategy & Purge Factors

Testing every batch for every impurity is inefficient. A "Skip-Lot" or "Upstream Control" strategy
can be justified using Purge Factor Analysis.

Theoretical Purge Calculation:

If the calculated purge factor is > 1000x the required reduction, regulatory bodies (FDA/EMA)
may accept process validation data instead of routine release testing.

Decision Tree for Method Selection
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Figure 2: Analytical decision matrix for selecting the appropriate detection technique based on

physicochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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